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Compound of Interest

Compound Name: 3-Phenylisoxazol-4-amine

Cat. No.: B15124975 Get Quote

This technical guide provides a comprehensive overview of 3-Phenylisoxazol-4-amine,

including its chemical identity, physicochemical properties, synthesis protocols, and known

biological activities. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical research.

Chemical Identity and Nomenclature
IUPAC Name: 3-phenylisoxazol-4-amine

Synonyms: 4-Amino-3-phenylisoxazole

CAS Number: 23350-02-9

Molecular Structure:

Caption: Chemical structure of 3-Phenylisoxazol-4-amine.

Physicochemical Properties
Quantitative data for 3-Phenylisoxazol-4-amine is summarized in the table below. It is

important to note that while some experimental data is available, other values are computed

estimates and should be treated as such.
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Property Value Source

Molecular Formula C₉H₈N₂O -

Molecular Weight 160.17 g/mol -

CAS Number 23350-02-9

Appearance Data not available -

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

LogP (calculated) 1.5 -

Synthesis Protocols
A plausible and efficient synthetic route to 3-Phenylisoxazol-4-amine involves a two-step

process starting from cinnamyl alcohol. The first step is the synthesis of the intermediate, 4-

nitro-3-phenylisoxazole, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Nitro-3-phenylisoxazole
This one-pot synthesis has been reported to proceed from cinnamyl alcohol.

Experimental Protocol:

Dissolve cinnamyl alcohol (e.g., 4.08 g, 30 mmol) in glacial acetic acid (6 mL) in a suitable

reaction vessel with stirring.

Carefully add a saturated aqueous solution of sodium nitrite (90 mmol) dropwise to the

stirred solution. It is crucial to maintain the reaction temperature below 70 °C during the

addition.

After the addition is complete, continue stirring the reaction mixture at room temperature for

1 hour.

Dilute the reaction mixture with water and extract the product with diethyl ether.
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Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

The resulting residue can be purified by column chromatography to yield 4-nitro-3-

phenylisoxazole.

Cinnamyl Alcohol

Reaction Intermediate

+

Sodium Nitrite (aq) +

Acetic Acid

4-Nitro-3-phenylisoxazoleOne-pot reaction

Click to download full resolution via product page

Caption: Synthesis of 4-Nitro-3-phenylisoxazole.

Step 2: Reduction of 4-Nitro-3-phenylisoxazole to 3-
Phenylisoxazol-4-amine
The reduction of an aromatic nitro group to a primary amine is a standard transformation in

organic synthesis. Several reagents can be employed for this purpose.

Experimental Protocol (General):

Dissolve 4-nitro-3-phenylisoxazole in a suitable solvent (e.g., ethanol, ethyl acetate, or

methanol).

Add a reducing agent. Common choices include:

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen atmosphere.

Metal-Acid System: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reagents: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).
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The reaction is typically stirred at room temperature or with gentle heating until the starting

material is consumed (monitored by TLC).

Upon completion, the reaction mixture is worked up accordingly. For catalytic hydrogenation,

the catalyst is filtered off. For metal-acid systems, the reaction is neutralized, and the product

is extracted.

The crude product is then purified, typically by recrystallization or column chromatography, to

yield 3-Phenylisoxazol-4-amine.

4-Nitro-3-phenylisoxazole

3-Phenylisoxazol-4-amineReducing Agent
(e.g., Pd/C, H₂ or Sn/HCl)

Solvent
(e.g., Ethanol)
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Caption: Reduction to 3-Phenylisoxazol-4-amine.

Biological Activity and Potential Applications
The isoxazole scaffold is a prominent feature in many biologically active compounds. While

specific studies on the biological activity of 3-Phenylisoxazol-4-amine are not extensively

documented in publicly available literature, derivatives of phenylisoxazole have shown a wide

range of pharmacological properties.

Antibacterial Activity: Certain 4-nitro-3-phenylisoxazole derivatives have been synthesized

and evaluated for their antibacterial properties.

Anticancer Potential: The isoxazole nucleus is present in some compounds investigated as

anticancer agents.
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Anti-inflammatory and Other Activities: The broader class of isoxazole derivatives has been

explored for anti-inflammatory, antiviral, and other therapeutic applications.

The amino group at the 4-position of 3-Phenylisoxazol-4-amine provides a key functional

handle for further chemical modifications, making it a valuable building block for the synthesis

of a library of derivatives for drug discovery and development.

3-Phenylisoxazol-4-amine
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Caption: Drug discovery workflow.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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